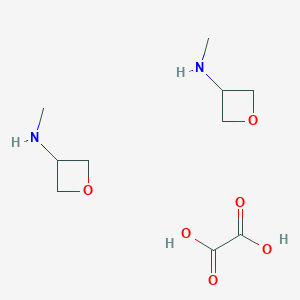

bis(N-methyloxetan-3-amine), oxalic acid

Description

Significance of Oxetane-Containing Amine Salts in Contemporary Chemical Research

The incorporation of an oxetane ring into molecular structures is a strategic approach widely employed in medicinal chemistry to modulate the physicochemical properties of a compound. The strained four-membered ether ring of oxetane can lead to significant improvements in aqueous solubility, a critical factor for drug delivery and bioavailability. Furthermore, the oxetane moiety can influence a molecule's lipophilicity, metabolic stability, and conformational preferences.

In many instances, the oxetane unit is utilized as a bioisosteric replacement for other common functional groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to enhanced metabolic stability and a more favorable pharmacokinetic profile. The formation of an amine salt, in this case with oxalic acid, further enhances the aqueous solubility and crystallinity of the parent amine, which is often advantageous for purification and formulation. The basicity of the amine group is a key property that allows for the formation of these stable salts. auburn.edulibretexts.org

Structural Framework of Bis(N-methyloxetan-3-amine) Oxalic Acid: An Overview

The compound bis(N-methyloxetan-3-amine), oxalic acid, with the CAS number 2138113-13-8, is an organic salt. Its IUPAC name is N-methyloxetan-3-amine hemioxalate, which indicates a 2:1 stoichiometric ratio of the amine to oxalic acid. The molecular weight of the salt is 264.28 g/mol .

Below are tables detailing the properties of the constituent components, N-methyloxetan-3-amine and oxalic acid.

Table 1: Physicochemical Properties of N-methyloxetan-3-amine

| Property | Value |

| CAS Number | 952182-03-5 |

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol |

| Boiling Point | 112.3 ± 33.0 °C |

| Density | 0.96 ± 0.1 g/cm³ |

| pKa | 8.67 ± 0.20 |

Table 2: Properties of Oxalic Acid

| Property | Value |

| CAS Number | 144-62-7 |

| Molecular Formula | C2H2O4 |

| Molecular Weight | 90.03 g/mol |

| Melting Point | 189.5 °C (decomposes) |

| Solubility in Water | 9.5 g/100 mL (25 °C) |

Properties

IUPAC Name |

N-methyloxetan-3-amine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO.C2H2O4/c2*1-5-4-2-6-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZKPXLWYDLYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1.CNC1COC1.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138113-13-8 | |

| Record name | bis(N-methyloxetan-3-amine); oxalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of Bis N Methyloxetan 3 Amine Oxalic Acid

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy is a powerful non-invasive tool for probing the molecular structure of materials. walisongo.ac.id For the bis(N-methyloxetan-3-amine) oxalic acid salt, both IR and Raman spectroscopy offer complementary information. Vibrations that result in a change in the molecular dipole moment are IR-active, whereas vibrations that cause a change in molecular polarizability are Raman-active. libretexts.org In molecules with a center of inversion, these activities can be mutually exclusive. walisongo.ac.idqut.edu.aupsu.edu

The formation of the salt involves the protonation of the secondary amine group of N-methyloxetan-3-amine, resulting in a secondary ammonium (B1175870) cation (R₂NH₂⁺). This transformation induces significant and characteristic changes in the vibrational spectra compared to the free amine.

N-H⁺ Stretching Vibrations: In the free secondary amine, a single, weak N-H stretching band is typically observed between 3350-3310 cm⁻¹. spcmc.ac.inorgchemboulder.com Upon protonation and involvement in strong hydrogen bonding with the oxalate (B1200264) anion, this band is replaced by a series of broad, complex absorption bands at much lower frequencies. These "ammonium bands" are characteristic of amine salts and typically appear in the regions of 3200-2500 cm⁻¹ and sometimes near 2055 cm⁻¹. researchgate.net This significant red shift and broadening are direct consequences of the strong N-H⁺···O hydrogen bonds that weaken and elongate the N-H bond. frontiersin.org In some cases, strong coupling between the stretching fundamentals and bending overtones, known as Fermi resonance, can lead to the appearance of multiple sharp bands within this broad absorption envelope. rsc.org

N-H⁺ Bending Vibrations: The free secondary amine does not typically show a prominent N-H bending band in the 1650-1580 cm⁻¹ region, unlike primary amines. orgchemboulder.com However, the formation of the R₂NH₂⁺ cation gives rise to a new, characteristic N-H⁺ bending (deformation) vibration. This absorption is typically found in the 1620-1560 cm⁻¹ range and serves as a useful diagnostic marker for the presence of a secondary amine salt. researchgate.net Additionally, an out-of-plane N-H wagging vibration can be observed for secondary amines and their salts in the 900-700 cm⁻¹ region. spcmc.ac.inspectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H⁺ Stretch | 3200 - 2500 | Broad, complex absorption due to strong hydrogen bonding. |

| N-H⁺ Bend (Deformation) | 1620 - 1560 | Characteristic absorption for secondary amine salts. researchgate.net |

| N-H Wag | 900 - 700 | Out-of-plane bending, also present in the free amine. spectroscopyonline.com |

The vibrational spectrum of the salt is a composite of the vibrations from the protonated N-methyloxetan-3-amine cation and the oxalate dianion.

Oxalate Anion (C₂O₄²⁻): The oxalate anion can adopt different symmetries, primarily a planar (D₂h) or non-planar (D₂d) conformation, which influences its spectral features. walisongo.ac.idresearchgate.net Its key vibrational modes are highly characteristic:

Asymmetric C=O Stretch (ν_as(COO⁻)): A very strong band typically appears around 1600 cm⁻¹. qut.edu.auresearchgate.net The exact position is sensitive to the cation and the hydrogen bonding environment. qut.edu.aupsu.edu

Symmetric C=O Stretch (ν_s(COO⁻)): A strong band is observed in the 1480-1300 cm⁻¹ region. qut.edu.aupsu.edu

O-C=O Bending and C-C Stretch: Other characteristic bands, including O-C=O bending and C-C stretching modes, appear at lower frequencies, such as in the 900-800 cm⁻¹ and 550-450 cm⁻¹ regions. qut.edu.aupsu.edu

Oxetane Ring: The four-membered oxetane ring possesses its own set of characteristic vibrations. It is known for a large-amplitude, low-frequency ring-puckering motion (around 53 cm⁻¹), which can couple with other vibrations, leading to a complex spectrum. umanitoba.caresearchgate.net Key fundamental vibrations of the oxetane ring skeleton include:

C-C Symmetric Stretch: ~1033 cm⁻¹ umanitoba.ca

C-O Asymmetric Stretch: ~1008 cm⁻¹ umanitoba.ca

Ring Deformation: ~900-700 cm⁻¹ umanitoba.ca

| Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Oxalate | Asymmetric C=O Stretch | ~1600 |

| Symmetric C=O Stretch | 1480 - 1300 | |

| O-C=O Bend / C-C Stretch | 900 - 800 & 550 - 450 | |

| Oxetane | C-C Symmetric Stretch | ~1033 |

| C-O Asymmetric Stretch | ~1008 | |

| Ring Deformation | 900 - 700 |

The most significant feature of the bis(N-methyloxetan-3-amine) oxalic acid salt is the extensive network of intermolecular hydrogen bonds that defines its crystal structure. IR and Raman spectroscopy provide compelling evidence for these interactions. scispace.comjournalspress.com

The primary evidence comes from comparing the spectra of the salt with those of the parent compounds (N-methyloxetan-3-amine and oxalic acid).

Shift in N-H⁺ Stretching: As discussed, the dramatic shift of the N-H stretching vibration to lower frequencies (a "red shift") and its significant broadening is the classic spectroscopic signature of strong hydrogen bond formation. frontiersin.org The free N-H stretch is replaced by a broad absorption band system, indicating that the protonated amine acts as a strong hydrogen bond donor. acs.orgnih.gov

Shift in C=O Stretching: The oxygen atoms of the oxalate anion act as hydrogen bond acceptors. This interaction donates electron density into the C=O antibonding orbitals, weakening the bond and causing the C=O stretching frequencies to shift to lower wavenumbers compared to an unassociated oxalate ion. nih.gov

Appearance of New Bands: The formation of the N-H⁺···O bond creates a new set of vibrational modes associated with the hydrogen bond itself, such as stretching and bending of the bond, which typically occur at very low frequencies.

The presence of these spectral shifts confirms the charge transfer and protonation that lead to salt formation, which is stabilized by a robust network of intermolecular hydrogen bonds. nih.gov Dilution studies in a non-polar solvent, if possible, could differentiate between intermolecular and intramolecular hydrogen bonding; a shift in the absorption band upon dilution is characteristic of intermolecular interactions being disrupted. quora.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Insights

NMR spectroscopy is indispensable for elucidating the molecular structure by probing the chemical environment of magnetic nuclei such as ¹H and ¹³C.

In solution, high-resolution NMR provides precise information about the average molecular structure. Upon salt formation, the chemical shifts of nuclei near the protonated nitrogen atom are significantly affected.

¹H NMR Spectrum:

N-H Proton: In the free amine, the N-H proton signal is often broad and has a variable chemical shift. In the salt, this proton (now two protons, NH₂⁺) will also have a variable, and often broad, signal, but its presence can be confirmed by its disappearance upon adding a few drops of D₂O to the sample, due to rapid chemical exchange. libretexts.orgopenstax.org

Alpha-Protons: Protons on the carbons directly attached to the nitrogen (the N-CH₃ group, the oxetane C3-H, and the oxetane C2/C4-H₂) experience significant deshielding upon protonation of the nitrogen. The positive charge on the ammonium group acts as a strong electron-withdrawing group, causing these proton signals to shift downfield (to a higher ppm value) in the salt compared to the free amine. libretexts.orgopenstax.org The N-methyl group is particularly diagnostic, often appearing as a sharp singlet. openstax.org

¹³C NMR Spectrum:

Alpha-Carbons: Similar to the attached protons, the carbon atoms directly bonded to the nitrogen (N-CH₃, oxetane C3, and oxetane C2/C4) are deshielded upon salt formation. Their resonance signals will shift downfield in the spectrum of the salt relative to the free amine. libretexts.org

| Nucleus | Position | Expected Shift in Salt vs. Free Amine | Reason |

|---|---|---|---|

| ¹H | Protons on Cα to N | Downfield (Higher ppm) | Increased electron-withdrawing effect of the R₂NH₂⁺ group. libretexts.orgopenstax.org |

| N-CH₃ | Downfield (Higher ppm) | ||

| ¹³C | Carbons Cα to N | Downfield (Higher ppm) | Deshielding due to proximity to the positively charged nitrogen. libretexts.org |

| N-CH₃ | Downfield (Higher ppm) |

While solution NMR provides data on the time-averaged structure, solid-state NMR (ssNMR) gives information about the molecule's structure and environment in the crystalline state. nih.gov The most common technique, Cross-Polarization Magic Angle Spinning (CP/MAS), overcomes the signal broadening issues typically seen in solids to provide high-resolution spectra. researchgate.netbohrium.comhuji.ac.il

Crystal Lattice and Polymorphism: In the solid state, molecules are locked into specific arrangements within the crystal lattice. If the asymmetric unit of the crystal contains more than one molecule, or if a single molecule has chemically equivalent atoms that are positioned differently in the lattice, separate NMR signals may be observed for each unique position. huji.ac.il This splitting of signals in the ssNMR spectrum compared to the solution spectrum provides direct information about the crystallographic asymmetric unit. huji.ac.il Furthermore, different crystal polymorphs of the same compound will produce distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism. researchgate.net

Conformational Analysis: The chemical shifts observed in ssNMR are highly sensitive to the local conformation of the molecule, including bond angles and dihedral angles. researchgate.netrsc.org The oxetane ring is known to adopt a puckered conformation. acs.org By comparing the ssNMR chemical shifts with those from solution NMR and with values predicted by computational chemistry, detailed insights into the specific conformation of the N-methyloxetan-3-amine cation within the crystal can be obtained. rsc.org This analysis can reveal how intermolecular forces, such as the strong hydrogen bonds to the oxalate anion, influence the cation's preferred shape in the solid state.

X-ray Diffraction Studies for Atomic-Level Structural Determination

Single-Crystal X-ray Diffraction of Bis(N-methyloxetan-3-amine) Oxalic Acid

Single-crystal X-ray diffraction (SCXRD) analysis offers the most definitive structural data for a crystalline compound. In the case of bis(N-methyloxetan-3-amine) oxalic acid, a salt formed from a 2:1 molar ratio of N-methyloxetan-3-amine and oxalic acid, the fundamental asymmetric unit would consist of two protonated N-methyloxetan-3-ammonium cations and one oxalate dianion.

While the specific crystal structure of bis(N-methyloxetan-3-amine) oxalic acid is not publicly available, analysis of analogous organic ammonium oxalate salts allows for a detailed prediction of its crystallographic features. sciencepublishinggroup.comjournalspress.comresearchgate.nettandfonline.com These related structures typically crystallize in common centrosymmetric space groups, such as P2₁/c (monoclinic) or P-1 (triclinic), which accommodate efficient packing of ions through hydrogen bonding. journalspress.comtandfonline.com The unit cell parameters would be dictated by the size and shape of the ions and the nature of the intermolecular forces. Below is a representative table of crystallographic data anticipated for a typical organic ammonium oxalate salt.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/n, P2₁/c, or P-1 |

| a (Å) | 7.5 - 14.0 |

| b (Å) | 8.0 - 16.0 |

| c (Å) | 8.5 - 21.0 |

| α (°) | 90 (for Monoclinic), 90-115 (for Triclinic) |

| β (°) | 95 - 115 |

| γ (°) | 90 (for Monoclinic), 90-110 (for Triclinic) |

| Z (formula units/cell) | 2 or 4 |

The structure would confirm proton transfer from oxalic acid to the more basic nitrogen atom of the amine, resulting in an ionic salt. Key intramolecular dimensions, such as the C-O and C-C bond lengths within the oxalate anion, would be consistent with a delocalized dianionic structure.

Conformational Analysis of the Oxetane Ring in Crystalline Environments

The four-membered oxetane ring is subject to significant ring strain, which dictates its conformation. Unlike the planar cyclobutane, the parent oxetane ring adopts a slightly puckered conformation to relieve torsional strain. X-ray studies have shown that unsubstituted oxetane has a small puckering angle of about 8.7° at 140 K. nih.govbeilstein-journals.org

| Oxetane Derivative | Puckering Angle (°) | Reference |

|---|---|---|

| Unsubstituted Oxetane | 8.7 | nih.govbeilstein-journals.org |

| Substituted Oxetane (EDO) | 16 | acs.org |

| N-methyloxetan-3-ammonium (Predicted) | > 9 | Inferred from acs.orgutexas.edu |

Elucidation of Supramolecular Architectures and Hydrogen Bonding Motifs

The crystal structure of bis(N-methyloxetan-3-amine) oxalic acid is dominated by strong charge-assisted hydrogen bonds between the ammonium cations and the oxalate anions. acs.orgrsc.org The protonated secondary amine group (N⁺-H₂) of each cation serves as a hydrogen bond donor, while the carboxylate oxygen atoms of the oxalate dianion act as powerful hydrogen bond acceptors. researchgate.netacs.org

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |

|---|---|---|---|

| N-H (Ammonium) | O (Oxalate) | Strong, Charge-Assisted H-Bond | 2.6 - 2.9 |

| C-H (Oxetane) | O (Oxalate) | Weak H-Bond | 3.0 - 3.5 |

Mass Spectrometry for Compositional Verification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For an ionic salt like bis(N-methyloxetan-3-amine) oxalic acid, techniques such as electrospray ionization (ESI) are typically employed, which can transfer the pre-existing cation into the gas phase for analysis.

The positive-ion ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated N-methyloxetan-3-amine cation, [C₄H₁₀NO]⁺. The theoretical monoisotopic mass of this cation is 88.0757 m/z, and its detection would confirm the composition of the cationic component of the salt. uni.lu

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the N-methyloxetan-3-ammonium cation would undergo characteristic fragmentation. The fragmentation pathways for cyclic ethers and amines are well-established. nih.govresearchgate.netmiamioh.edu For the N-methyloxetan-3-ammonium cation, two primary fragmentation routes are plausible:

α-Cleavage: This is a characteristic pathway for amines, involving the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu Loss of the methyl radical (•CH₃) would be a less favorable pathway. The most likely α-cleavage would involve cleavage within the ring, leading to a ring-opened radical cation.

Ring Opening/Cleavage: Due to the inherent strain, four-membered rings like oxetane readily undergo ring-opening upon ionization. nih.gov This can be followed by the cleavage of C-C or C-O bonds, often leading to the elimination of small neutral molecules like formaldehyde (CH₂O) or ethene (C₂H₄). This pathway can result in fragments with even m/z values, which is a characteristic feature for some cyclic ethers. nih.gov

A proposed fragmentation scheme based on these principles is outlined in the table below.

| m/z (Proposed) | Proposed Fragment Ion | Plausible Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 88.0757 | [C₄H₁₀NO]⁺ | - | Parent Cation |

| 58.0651 | [C₃H₈N]⁺ | CH₂O | Ring opening followed by loss of formaldehyde |

| 57.0573 | [C₃H₇N]⁺• | CH₂OH | Ring cleavage and rearrangement |

| 44.0495 | [C₂H₆N]⁺ | C₂H₄O | Ring cleavage and loss of vinyl alcohol precursor |

Computational and Theoretical Investigations of Bis N Methyloxetan 3 Amine Oxalic Acid

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a static, ground-state picture of molecular systems. These calculations are crucial for determining optimized geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding the compound's stability and reactivity.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For bis(N-methyloxetan-3-amine) oxalic acid, this involves optimizing the coordinates of the protonated amine cations and the oxalate (B1200264) dianion. DFT methods, such as B3LYP, are commonly employed for such optimizations in organic complexes due to their balance of accuracy and computational cost. nih.govmedicopublication.com

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. walisongo.ac.idsurrey.ac.uk The calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide a theoretical spectrum that can be compared with experimental data. chemrxiv.org

For the bis(N-methyloxetan-3-amine) oxalate salt, key vibrational modes of interest include:

N-H stretching vibrations in the protonated amine, typically found in the 3200-3400 cm⁻¹ region. Hydrogen bonding with the oxalate anion is expected to cause a red shift (lowering of frequency) and broadening of these peaks. osti.gov

C=O and C-O stretching vibrations of the oxalate anion. The oxalate ion can exist in planar (D₂h symmetry) or non-planar (D₂d symmetry) forms, which have distinct spectral features. walisongo.ac.id Interaction with the amine cation influences these frequencies.

C-N stretching vibrations of the amine. Protonation of the amine nitrogen leads to a shift in this vibrational frequency compared to the free amine. mdpi.com

Oxetane ring vibrations , which involve complex stretching and bending motions of the four-membered ring.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Amine-Oxalate Systems based on Analogous DFT Studies. Note: These are representative values from studies on similar compounds and may differ for the specific title compound.

| Functional Group | Typical Calculated Frequency Range (cm⁻¹) | Expected Influence of H-Bonding |

|---|---|---|

| N⁺-H Stretch | 3250 - 3400 | Red-shift and broadening |

| C=O Stretch (Oxalate) | 1650 - 1750 | Shift depends on coordination |

| C-O Stretch (Oxalate) | 1200 - 1350 | Shift depends on coordination |

| C-C Stretch (Oxalate) | 850 - 950 | Relatively insensitive |

| C-N Stretch (Amine) | 1100 - 1250 | Blue-shift upon protonation |

A fundamental question for any acid-base complex is the location of the proton. In the case of bis(N-methyloxetan-3-amine) and oxalic acid, the significant difference in acidity (pKa of oxalic acid) and basicity (pKa of the amine) strongly suggests that proton transfer from the carboxylic acid groups to the amine nitrogen atoms will occur. nih.gov Computational studies can confirm this by comparing the total electronic energy of the proton-transferred state (the salt, [R₂NH₂⁺]₂[C₂O₄²⁻]) with the neutral hydrogen-bonded complex (R₂NH···HOOC-COOH···HNR₂).

Quantum chemical calculations consistently show that for aliphatic amines and carboxylic acids, the ionic, proton-transferred state is significantly more stable, often by more than 10 kcal/mol in the gas phase. nih.govresearchgate.netnih.gov This stability arises from the strong electrostatic attraction between the newly formed ammonium (B1175870) cation and carboxylate anion, forming a robust salt bridge. The interaction is characterized by strong N⁺-H···O⁻ hydrogen bonds. The stability of these complexes can be quantified by calculating the binding energy, which is the difference in energy between the complex and its isolated constituent ions. ugent.bemdpi.com

The calculations would likely reveal that the two protons from oxalic acid are transferred to the nitrogen atoms of the two N-methyloxetan-3-amine molecules, forming a dianion and two monocations. The resulting electrostatic and hydrogen-bonding interactions are the primary forces holding the crystalline structure together. nih.govresearchgate.net

Molecular orbital (MO) theory provides insights into the electronic structure and reactivity of molecules. icourse.clublibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and electronic stability. mdpi.comresearchgate.net

For bis(N-methyloxetan-3-amine) oxalate, a charge and MO analysis would be expected to show:

Charge Localization : A Mulliken or Natural Bond Orbital (NBO) population analysis would quantify the charge distribution. It is expected to show a formal positive charge localized on the -NH₂CH₃⁺ group of the cation and a formal negative charge distributed across the O-C-C-O framework of the oxalate dianion. mdpi.com

HOMO and LUMO : In the salt complex, the HOMO is typically localized on the anion (the electron-rich oxalate), while the LUMO is localized on the cation (the electron-deficient protonated amine). acs.org This charge separation is characteristic of ionic compounds. A large HOMO-LUMO gap would indicate high stability, consistent with the formation of a stable salt. researchgate.netnih.gov

Table 2: Representative Electronic Properties from Quantum Chemical Calculations on Analogous Amine-Acid Complexes. Note: Values are illustrative and derived from general principles and studies on similar systems.

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| Net Charge on Amine Moiety | ~ +1.0 e | Confirms proton transfer |

| Net Charge on Oxalate Moiety | ~ -2.0 e | Confirms proton transfer |

| HOMO Energy | High (e.g., -6 to -7 eV) | Localized on oxalate anion |

| LUMO Energy | Low (e.g., +1 to +2 eV) | Localized on amine cation |

| HOMO-LUMO Gap | Large (e.g., > 7 eV) | Indicates high electronic stability |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in condensed phases (e.g., in solution or in the solid state). researchgate.netacs.org

MD simulations are particularly well-suited for studying ion pairing and hydrogen bonding dynamics in solution. researchgate.netnih.gov A simulation of bis(N-methyloxetan-3-amine) oxalate in an aqueous environment would involve placing the ions in a simulation box filled with water molecules and propagating the system over time.

Key insights from such a simulation would include:

Solvation Structure : Analysis of the radial distribution functions (RDFs) between the ions and water molecules would reveal the structure of the hydration shells around the ammonium cations and the oxalate anion.

Ion Pairing : The simulations can determine the propensity of the cation and anion to form contact ion pairs, solvent-separated ion pairs, or exist as free ions in solution. The potential of mean force (PMF) can be calculated to quantify the free energy barrier for ion association and dissociation.

Hydrogen Bond Dynamics : The lifetime and geometry of the N⁺-H···O⁻ hydrogen bonds between the amine and oxalate, as well as hydrogen bonds with surrounding water molecules, can be analyzed. This provides a dynamic picture of the interactions that stabilize the complex. doi.orgredalyc.org

The N-methyloxetan-3-amine cation possesses conformational flexibility arising from the puckering of the oxetane ring and rotation around single bonds. acs.org The oxetane ring is not planar; it adopts a puckered conformation to relieve ring strain. nih.gov The degree of puckering can be characterized by a puckering angle. acs.org

MD simulations can explore the accessible conformational space of these moieties. researchgate.net

Oxetane Puckering : The simulation trajectory can be analyzed to determine the distribution of puckering angles and the energy barriers for interconversion between different puckered states. Computational studies on similar four-membered rings show that the ring is flexible and can invert its puckering. acs.orgnih.gov

Side Chain Rotation : The dihedral angles corresponding to rotation around the C-N bond can be monitored to identify the preferred orientations of the methyl and oxetane groups relative to each other. This analysis helps to build a complete picture of the molecule's three-dimensional structure and flexibility. chemrxiv.org

Analysis of Non-Covalent Interactions and Supramolecular Assembly

Theoretical Characterization of Hydrogen Bonding (e.g., N-H…O, O-H…O)

In the crystalline structure of an amine oxalate salt, hydrogen bonds are the primary drivers of the supramolecular architecture. For a compound like bis(N-methyloxetan-3-amine) oxalic acid, where the N-methyloxetan-3-amine cations would interact with the oxalate anion, several types of hydrogen bonds would be anticipated. The protonated secondary amine group (N-H) of the cation would act as a hydrogen bond donor, while the oxygen atoms of the oxalate anion would serve as acceptors, leading to the formation of N-H…O hydrogen bonds. Additionally, if the oxalic acid is not fully deprotonated or if water molecules are incorporated into the crystal lattice, O-H…O hydrogen bonds could also be present.

Theoretical characterization of these hydrogen bonds would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can provide detailed information about the geometry and energetics of the hydrogen bonds.

A hypothetical data table summarizing the results of such a theoretical analysis is presented below. The values are illustrative and based on typical hydrogen bond parameters found in similar structures.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H…A Distance (Å) | D…A Distance (Å) | D-H…A Angle (°) | Interaction Energy (kcal/mol) |

| N | H | O | 1.02 | 1.75 | 2.77 | 170 | -8.5 |

| O | H | O | 0.98 | 1.68 | 2.66 | 175 | -12.2 |

Note: This data is hypothetical and serves as an example of what a theoretical characterization would yield.

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact.

For bis(N-methyloxetan-3-amine) oxalic acid, a Hirshfeld surface analysis would reveal the key intermolecular contacts. Red spots on the dnorm map would indicate close contacts, which are characteristic of hydrogen bonds. Other colors would represent weaker contacts, such as van der Waals forces.

The information from the Hirshfeld surface is often summarized in a 2D "fingerprint plot," which is a histogram of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Different types of intermolecular contacts have characteristic shapes in the fingerprint plot. For instance, the sharp spikes in the plot for N-H…O and O-H…O interactions would be prominent, indicating their significance in the crystal packing.

A hypothetical breakdown of the contributions of different intermolecular contacts to the total Hirshfeld surface area is provided in the table below.

| Intermolecular Contact | Contribution to Hirshfeld Surface Area (%) |

| H…H | 45.0 |

| O…H / H…O | 35.5 |

| C…H / H…C | 15.2 |

| N…H / H…N | 3.1 |

| Other | 1.2 |

Note: This data is hypothetical and illustrates the kind of quantitative information obtained from a Hirshfeld surface analysis.

This analysis would provide a comprehensive picture of the forces holding the molecules together in the crystal, highlighting the dominant role of hydrogen bonding in the supramolecular assembly of bis(N-methyloxetan-3-amine) oxalic acid.

Chemical Reactivity and Derivatization Strategies of Bis N Methyloxetan 3 Amine Oxalic Acid

Stability and Reactivity of the Oxetane Ring within the Salt Context

The oxetane ring, a four-membered cyclic ether, possesses considerable ring strain (approximately 106 kJ/mol), which is a key driver of its reactivity. researchgate.net This strain energy, while slightly less than that of a three-membered oxirane ring, is substantially higher than that of a five-membered tetrahydrofuran (THF) ring, rendering the oxetane susceptible to ring-opening reactions. researchgate.netbeilstein-journals.org The stability of the oxetane ring can be influenced by its substitution pattern; for instance, 3,3-disubstituted oxetanes often exhibit greater stability because the substituents can sterically hinder the approach of nucleophiles. nih.govnih.gov

Ring-Opening Reactions and Mechanistic Considerations

The strained nature of the oxetane ring makes it susceptible to cleavage under various conditions, including acidic, basic, nucleophilic, and electrophilic attacks. researchgate.net Acid-catalyzed ring-opening is a particularly relevant pathway in the context of bis(N-methyloxetan-3-amine) oxalic acid, due to the acidic proton of the oxalate (B1200264) and the protonated amine.

Mechanisms of Ring-Opening:

Acid-Catalyzed Nucleophilic Attack: In the presence of an acid, the oxygen atom of the oxetane ring can be protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack, even by weak nucleophiles. The reaction can proceed via two primary mechanisms:

SN1-type mechanism: If the oxetane is substituted with groups that can stabilize a carbocation, the protonated ether may open to form a β-hydroxy carbocation intermediate. This intermediate is then captured by a nucleophile. This pathway is favored for oxetanes that can form tertiary or otherwise stabilized carbocations.

SN2-type mechanism: A nucleophile attacks one of the carbon atoms adjacent to the oxygen, leading to a concerted ring-opening. In acid-catalyzed reactions with weak nucleophiles, the attack typically occurs at the more substituted carbon atom, a regioselectivity governed by electronic effects where the positive charge is better stabilized. Conversely, strong nucleophiles under neutral or basic conditions tend to attack the less sterically hindered carbon atom. researchgate.net

The table below summarizes various modes of oxetane ring-opening reactions.

| Reaction Type | Conditions | Typical Nucleophile/Reagent | Regioselectivity |

| Acid-Catalyzed | Protic or Lewis acids (e.g., HCl, H₂SO₄, Yb(OTf)₃) | Water, alcohols, halides, peroxides | Attack at the more substituted carbon (electronic control) researchgate.net |

| Base-Promoted | Strong bases | Not a common pathway unless activated | Varies with substrate |

| Nucleophilic | Strong nucleophiles (e.g., organolithiums, Grignards) | R⁻ (from R-Li or R-MgX) | Attack at the less substituted carbon (steric control) youtube.com |

| Reductive | Reducing agents (e.g., LiAlH₄) | H⁻ | Requires high temperatures utexas.edu |

Influence of Protonation on Oxetane Ring Stability

In bis(N-methyloxetan-3-amine) oxalic acid, the amine groups are protonated to form ammonium (B1175870) salts. This has a profound effect on the stability of the adjacent oxetane ring. The presence of a protonated amine introduces several factors that can destabilize the oxetane:

Inductive Effect: The oxetane ring itself exerts a strong electron-withdrawing inductive effect, which has been shown to decrease the basicity (pKa) of a proximal amine group by several orders of magnitude. nih.govutexas.edu Conversely, the positively charged ammonium group strongly withdraws electron density from the surrounding atoms, potentially weakening the C-O bonds of the oxetane ring and making its carbons more electrophilic and thus more susceptible to nucleophilic attack.

Intramolecular Catalysis: The protonated amine can act as an internal Brønsted acid. It may facilitate the protonation of the oxetane oxygen through an intramolecular hydrogen bond, creating the reactive oxonium ion in situ. This proximity effect can accelerate ring-opening reactions, especially in the presence of an internal or external nucleophile. nih.govnih.gov Studies have shown that 3,3-disubstituted oxetanes containing an internal nucleophile like an amine can more readily undergo ring-opening under acidic conditions. nih.govnih.gov

Conformational Effects: The incorporation of an oxetane ring into a molecule can introduce structural rigidity. illinois.edu However, studies on peptides have shown that introducing a 3-amino oxetane can disrupt stable secondary structures like α-helices by altering dihedral angles and hydrogen bonding patterns. rsc.org This suggests that the protonated N-methyloxetan-3-amine moiety could adopt conformations that favor intramolecular interactions leading to ring instability.

Functionalization of the Protonated Amine Moiety

The secondary ammonium group in bis(N-methyloxetan-3-amine) oxalic acid is the primary site for derivatization. While the positive charge renders the nitrogen non-nucleophilic, it can be readily converted back to the nucleophilic free amine by treatment with a base. pressbooks.publibretexts.org This reversible protonation allows for a switch in reactivity and physical properties, such as solubility. pressbooks.pub

Transformations and Derivatization Reactions of Secondary Ammonium Salts

Direct derivatization of the ammonium salt is generally not feasible. However, upon deprotonation to the free secondary amine (N-methyloxetan-3-amine), a wide range of functional group transformations become accessible. solubilityofthings.com These reactions are standard for secondary amines and allow for the synthesis of a diverse library of derivatives.

Common Derivatization Strategies for the Corresponding Free Amine:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields amides. This is a common method for creating stable derivatives.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under alkaline conditions produces sulfonamides. libretexts.org This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. quora.com

Alkylation: Reaction with alkyl halides can lead to the formation of tertiary amines. However, this reaction can be difficult to control and may result in over-alkylation to form a quaternary ammonium salt.

Reductive Amination: The free amine can react with aldehydes or ketones to form an iminium ion, which can then be reduced in situ (e.g., with sodium cyanoborohydride) to yield a tertiary amine.

Michael Addition: As a nucleophile, the secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The table below compares the properties and reactivity of the protonated and free amine forms.

| Property | Protonated Amine (Ammonium Salt) | Free Amine |

| Nucleophilicity | Non-nucleophilic | Good nucleophile libretexts.org |

| Basicity | Acidic | Basic pressbooks.pub |

| Solubility | Generally higher water solubility pressbooks.pub | Generally higher solubility in organic solvents |

| Reactivity | Inert to most electrophiles | Reacts with electrophiles (e.g., acid chlorides, alkyl halides) libretexts.org |

| Physical State | Often a crystalline solid pressbooks.pub | Often a liquid or low-melting solid |

Role of the Oxalate Anion in Reaction Pathways and Catalysis

The oxalate anion (C₂O₄²⁻), as the conjugate base of oxalic acid, is more than just a passive counter-ion. byjus.com It can actively participate in and influence chemical reactions through several mechanisms. Oxalic acid is a dicarboxylic acid, and its anion is a divalent organic anion. nih.govnih.gov

Proton Source/Shuttle: In the salt, one or both carboxylic acid groups of oxalic acid have donated a proton to the amine. The resulting hydrogenoxalate (HC₂O₄⁻) and oxalate (C₂O₄²⁻) anions are part of an acid-base equilibrium. They can act as a proton source or a proton shuttle, potentially mediating acid-catalyzed reactions such as the ring-opening of the oxetane.

Nucleophile/Base: While generally a weak nucleophile, the oxalate anion can participate in nucleophilic reactions under certain conditions. It is also a base and can influence the pH of the reaction medium, affecting the position of the equilibrium between the protonated and free amine forms.

Chelating Ligand: Oxalate is an excellent bidentate chelating ligand for a wide range of metal ions, forming stable five-membered rings. byjus.comwikipedia.org In reactions involving metal catalysts, the oxalate anion could coordinate to the metal center, potentially modifying the catalyst's activity, selectivity, or stability. This property is utilized in drugs like oxaliplatin. nih.govwikipedia.org

Reducing Agent: The oxalate anion can act as a reducing agent, being oxidized to carbon dioxide. frontiersin.orgwikipedia.org This redox activity could be relevant in reaction pathways that involve oxidative or reductive steps, although it would require specific conditions not typical for simple derivatizations.

Catalysis: In specific contexts, oxalate and its derivatives have been implicated in catalysis. For example, the enzyme oxalate decarboxylase utilizes a manganese cofactor to catalyze the decomposition of oxalate. nih.gov While direct catalysis by the oxalate anion in the context of this specific salt is not established, its ability to engage in proton transfer and metal coordination suggests a potential role in modulating catalytic cycles. frontiersin.orgchemrxiv.org

Advanced Analytical Methodologies for Research on Bis N Methyloxetan 3 Amine Oxalic Acid

Chromatographic Separation Techniques for Purity and Isomer Analysis

The precise analysis of bis(N-methyloxetan-3-amine) oxalic acid necessitates advanced chromatographic techniques to ensure purity, quantify the salt, and resolve the stereoisomers of the parent amine. High-performance liquid chromatography and ion chromatography are central to these analytical challenges.

Ion Chromatography for Quantitative Amine Salt Analysis

Ion Chromatography (IC) is a powerful and well-established technique for the direct quantification of ionic species, making it highly suitable for the analysis of amine salts. thermofisher.com This method separates ions based on their interaction with an ion-exchange resin. For the analysis of the cationic N-methyloxetan-3-ammonium moiety and any inorganic cations, cation-exchange chromatography is employed.

The analytical setup typically involves a cation-exchange column (e.g., Thermo Scientific Dionex IonPac CS-series), a dilute acidic eluent such as methanesulfonic acid or oxalic acid, and a suppressed conductivity detector. thermofisher.commetrohm.comnih.gov The suppressor is a key component that reduces the background conductivity of the eluent while enhancing the signal from the analyte ions, leading to high sensitivity and low detection limits. thermofisher.com

IC is particularly advantageous for quantifying the amine salt in complex matrices where other components might interfere with HPLC analysis. google.com It allows for the simultaneous determination of the primary amine cation as well as other common cations (e.g., sodium, potassium, ammonium) that might be present as impurities. azom.com The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results for quality control or research purposes. nih.gov Coupling IC with mass spectrometry (IC-MS) can provide an even higher degree of selectivity and sensitivity for trace-level analysis. metrohm.com

Table 2: Representative Ion Chromatography Conditions for Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Cation-exchange column (e.g., Dionex IonPac CS17) | Stationary phase for separating cations. |

| Eluent | Methanesulfonic Acid (MSA) gradient | Displaces analyte cations from the resin for elution. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for separation efficiency and analysis time. |

| Detection | Suppressed Conductivity | Provides high sensitivity for ionic analytes by reducing background noise. |

| Suppressor | Cation Self-Regenerating Suppressor (CSRS) | Reduces eluent conductivity and enhances analyte signal. |

| Sample Preparation | Dilution in ultrapure water | Minimizes matrix effects and ensures compatibility with the IC system. |

Chiral Resolution Techniques for N-Methyloxetan-3-amine Enantiomers

The N-methyloxetan-3-amine component of the salt is a chiral molecule, existing as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical in many applications. HPLC using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for the direct separation of enantiomers. researchgate.netmdpi.comwvu.edu

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with groups like phenylcarbamates, are widely successful in separating a broad range of chiral compounds, including amines. mdpi.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. According to the three-point interaction model, a stable interaction involving at least three points of contact (e.g., hydrogen bonds, dipole-dipole, steric interactions) is necessary for chiral recognition and separation. wvu.edu

Method development for chiral separations often involves screening different CSPs and mobile phases. For chiral amines, normal-phase or polar organic chromatography modes are common. nih.gov The mobile phase typically consists of an alkane (like hexane) mixed with an alcohol (like isopropanol (B130326) or ethanol). researchgate.net Small amounts of an acidic or basic additive, such as trifluoroacetic acid or diethylamine, are often added to the mobile phase to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica (B1680970) support and ensuring the analyte is in a single ionic form. researchgate.net

Table 3: Common Chiral Stationary Phases (CSPs) for Amine Resolution

| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode | Common Additives |

|---|---|---|---|

| Polysaccharide (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) | Diethylamine (DEA) |

| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Normal, Reversed, & Polar Organic | Trifluoroacetic Acid (TFA) |

| Cyclodextrin-Based | Beta-cyclodextrin derivatives | Reversed Phase (Aqueous Buffer/Acetonitrile) | Buffer salts |

| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid | Reversed Phase (Aqueous Acid) | Perchloric Acid |

Thermal Analysis for Phase Behavior and Stability Research

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of solid materials like bis(N-methyloxetan-3-amine) oxalic acid. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on phase transitions, thermal stability, and decomposition pathways.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram plots heat flow against temperature, with endothermic events (like melting) and exothermic events (like crystallization or decomposition) appearing as peaks.

For bis(N-methyloxetan-3-amine) oxalic acid, a DSC analysis would reveal its melting point, which is a key indicator of purity. A sharp melting peak suggests a highly pure crystalline material, whereas a broad peak often indicates the presence of impurities or an amorphous form. The analysis can also identify polymorphs—different crystalline forms of the same compound—which would exhibit distinct melting points or other phase transitions. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the material's crystallinity.

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Volatiles

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition of a material by continuously measuring its mass as the temperature is increased at a constant rate. unca.edu The resulting TGA curve plots the percentage of mass loss versus temperature. The first derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. h-and-m-analytical.com

For an amine oxalate (B1200264) salt, the decomposition is expected to occur in distinct stages. researchgate.netcolab.ws Based on the behavior of similar compounds like ammonium (B1175870) oxalate and calcium oxalate, a plausible decomposition pathway can be predicted. h-and-m-analytical.comresearchgate.net

Initial Mass Loss: If the salt is a hydrate, an initial mass loss corresponding to the loss of water molecules would be observed at relatively low temperatures (typically below 150 °C).

Decomposition of Oxalate: The oxalate moiety decomposes to produce gaseous products. The decomposition of oxalic acid itself can proceed via two pathways:

H₂C₂O₄ → CO₂ + CO + H₂O

Release of Amine: Concurrently or subsequently, the amine component is volatilized.

The TGA profile provides the onset temperature of decomposition, which is a key measure of the compound's thermal stability. unca.edu The residual mass at the end of the experiment indicates the amount of non-volatile material, which should be near zero for this organic salt when heated in an inert atmosphere.

Table 4: Hypothetical TGA Decomposition Stages for Bis(N-methyloxetan-3-amine) Oxalic Acid

| Decomposition Stage | Approximate Temperature Range (°C) | Expected Mass Loss | Volatile Products Evolved |

|---|---|---|---|

| 1 | 180 - 250 °C | ~34% | Oxalic Acid decomposition (CO, CO₂, H₂O) |

| 2 | 250 - 350 °C | ~66% | N-methyloxetan-3-amine volatilization |

Note: Temperature ranges and mass loss percentages are illustrative and would need to be confirmed by experimental analysis.

Advanced In Situ Spectroscopic Probes for Reaction Monitoring

The synthesis of bis(N-methyloxetan-3-amine) oxalic acid, a salt formed from the reaction of a heterocyclic amine with a dicarboxylic acid, involves ionic bond formation and potentially crystallization. Monitoring such reactions in real-time is crucial for understanding reaction kinetics, identifying intermediates, determining endpoints, and ensuring product quality. Advanced in situ spectroscopic probes provide a non-invasive window into the reaction vessel, offering continuous data on the chemical and physical changes as they occur. These Process Analytical Technology (PAT) tools are invaluable for developing robust and controlled chemical processes. researchgate.net

Key spectroscopic techniques applicable for monitoring the formation of bis(N-methyloxetan-3-amine) oxalic acid include Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the real-time tracking of reactant consumption, product formation, and changes in the solid state, such as polymorphism, during crystallization.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful technique for monitoring the concentration of soluble species in a reaction mixture. semanticscholar.org An ATR probe inserted directly into the reactor allows for the continuous collection of infrared spectra. The formation of bis(N-methyloxetan-3-amine) oxalic acid can be monitored by tracking the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product salt.

For instance, the reaction involves the protonation of the amine group of N-methyloxetan-3-amine by oxalic acid. This can be observed by monitoring changes in the N-H and C=O stretching regions of the IR spectrum. The carboxylic acid C=O stretch of oxalic acid (typically around 1700-1730 cm⁻¹) would decrease in intensity, while new bands corresponding to the carboxylate anion (COO⁻) of the oxalate salt (typically appearing at 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹) would emerge and increase. Similarly, changes in the N-H bending vibrations of the amine upon protonation to an ammonium salt can be tracked. mdpi.com

Hypothetical In Situ ATR-FTIR Data for Reaction Monitoring

| Time (minutes) | Oxalic Acid C=O Peak Intensity (arbitrary units) | Oxalate COO⁻ Peak Intensity (arbitrary units) | Reaction Progress (%) |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 20 | 0.50 | 0.50 | 50 |

| 30 | 0.25 | 0.75 | 75 |

| 40 | 0.05 | 0.95 | 95 |

| 50 | <0.01 | 1.00 | >99 |

Raman Spectroscopy

Raman spectroscopy is highly complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, and less sensitive to water, making it well-suited for monitoring reactions in aqueous media. geochemicalperspectivesletters.org For the formation of bis(N-methyloxetan-3-amine) oxalic acid, Raman spectroscopy can be used to monitor the C=O symmetric stretch of oxalic acid and the C-N stretching of the amine. A key advantage of Raman is its ability to probe the solid phase effectively, making it an excellent tool for in situ monitoring of the crystallization process, including the detection of different polymorphic forms of the final salt product. researchgate.net

The decomposition of oxalic acid under certain conditions can be monitored using Raman spectroscopy to identify fluid, vapor, and solid species. researchgate.net While decomposition is not the primary reaction here, this demonstrates the utility of the technique for tracking species in complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ or online NMR spectroscopy provides detailed structural information about the species in a reaction mixture. numberanalytics.com While less common for real-time process monitoring due to instrumentation costs and complexity, it offers unparalleled insight into reaction mechanisms and the identification of transient intermediates. For the reaction , ¹H and ¹³C NMR could be used to track the chemical shift changes of the protons and carbons adjacent to the amine and carboxylic acid functional groups. nih.gov For example, the proton on the nitrogen atom of N-methyloxetan-3-amine would experience a significant downfield shift upon protonation.

Comparative Overview of In Situ Spectroscopic Probes

| Spectroscopic Probe | Information Provided | Advantages | Limitations |

| ATR-FTIR | Concentration of soluble reactants and products, functional group changes. | High sensitivity, widely applicable, robust for concentration monitoring. semanticscholar.orgmdpi.com | Water can interfere, less sensitive to solid-state changes. |

| Raman | Functional group changes, solid-state information (polymorphism), concentration of species. | Excellent for aqueous systems, non-destructive, provides solid-state information. researchgate.netgeochemicalperspectivesletters.org | Can be affected by fluorescence, weaker signal than FTIR. |

| NMR | Detailed molecular structure, identification of intermediates, reaction kinetics. numberanalytics.comnih.gov | Provides unambiguous structural information. | Lower sensitivity, higher cost, requires specific flow-tube setups for online monitoring. |

The selection of the most appropriate in situ spectroscopic probe or a combination of probes depends on the specific goals of the analysis, such as kinetic modeling, endpoint determination, or crystallization control. The integration of these advanced methodologies facilitates a deeper understanding and more precise control over the manufacturing process of bis(N-methyloxetan-3-amine) oxalic acid.

Research Perspectives and Future Directions for Oxetane Amine Oxalate Systems

Rational Design of Oxetane-Based Amine Salts with Tailored Properties

The rational design of oxetane-based amine salts, such as bis(N-methyloxetan-3-amine), oxalic acid, represents a promising frontier in materials science and medicinal chemistry. By systematically modifying the oxetane and amine components, researchers can tailor the physicochemical properties of the resulting salts for specific applications.

The oxetane ring is a versatile scaffold for chemical modification, offering a rich chemical space for the design of novel amine salts. mdpi.comnih.gov The introduction of substituents on the oxetane ring can significantly influence the properties of the resulting molecule. For instance, the addition of substituents can lead to a more puckered conformation of the ring, which can, in turn, affect intermolecular interactions. mdpi.com The strained C-O-C bond angle in the oxetane ring makes the oxygen atom a good hydrogen-bond acceptor. mdpi.com This property is crucial for the formation of stable oxalate (B1200264) salts and for dictating the supramolecular architecture of the resulting crystals.

The exploration of this chemical space is not limited to simple alkyl or aryl substitutions. The incorporation of functional groups that can participate in specific non-covalent interactions, such as additional hydrogen bond donors or acceptors, can lead to materials with unique properties. Furthermore, the synthesis of spirocyclic oxetanes, where the oxetane ring is part of a more complex polycyclic system, opens up new avenues for creating three-dimensional structures with tailored shapes and functionalities. acs.org

The development of new synthetic methodologies is key to unlocking the full potential of oxetane modification. chemrxiv.org Recent advances in organic synthesis have made a wider range of substituted oxetanes accessible, facilitating a more systematic exploration of their properties in the context of amine salts. rsc.org

The oxetane motif has a profound impact on the basicity of the adjacent amine group, a critical parameter that governs the formation and stability of the oxalate salt. The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, which significantly reduces the pKa of the neighboring amine. nih.gov This attenuation of basicity can be substantial, with reductions of up to 2.7 pKa units for an amine directly attached to the oxetane ring (α-position). nih.gov

This modulation of amine basicity is a powerful tool for tuning the properties of oxetane-amine oxalate systems. For example, in drug discovery, reducing the basicity of an amine can improve its pharmacokinetic profile by lowering its volume of distribution and reducing the risk of off-target effects. nih.govnih.gov In the context of materials science, controlling the pKa of the amine allows for fine-tuning of the hydrogen bonding network in the crystal lattice, which can influence properties such as solubility, melting point, and crystal morphology.

A comparative study of various amino-oxetanes and their benzamide analogs revealed that while the amino-oxetane motif is more basic than an amide, it provides a significant reduction in amine basicity compared to a simple benzylamine. chemrxiv.org This finding highlights the potential of amino-oxetanes as bioisosteres for amides, offering a similar hydrogen bonding profile but with different electronic and conformational properties. chemrxiv.orgdigitellinc.com

Table 1: Influence of Oxetane Position on Amine pKa

| Position of Oxetane Relative to Amine | pKa Reduction (approx.) |

| α (alpha) | 2.7 units |

| β (beta) | 1.9 units |

| γ (gamma) | 0.7 units |

| δ (delta) | 0.3 units |

Data sourced from multiple studies on the inductive effects of the oxetane ring. nih.gov

The formation of a salt between an oxetane-amine and a dicarboxylic acid like oxalic acid leads to the creation of a complex network of hydrogen bonds. These interactions play a pivotal role in determining the crystal packing and, consequently, the macroscopic properties of the material. The oxetane oxygen can act as a hydrogen bond acceptor, while the protonated amine and the carboxylate groups of the oxalic acid are strong hydrogen bond donors. mdpi.comnih.gov

By systematically modifying the structure of the oxetane-amine, it is possible to modulate these hydrogen bonding interactions and engineer the supramolecular architecture of the resulting material. rsc.org For example, the introduction of additional functional groups capable of hydrogen bonding can lead to the formation of extended one-, two-, or three-dimensional networks. These networks can create channels or pores within the crystal structure, which could be exploited for applications in gas storage or separation.

Computational studies can be employed to predict the preferred hydrogen bonding patterns and to guide the design of new oxetane-amine oxalate systems with desired supramolecular structures. nih.govresearchgate.net The combination of rational design, organic synthesis, and solid-state characterization is a powerful approach for the development of advanced materials based on these systems.

Advancements in Sustainable Synthesis of Oxetane-Amine Building Blocks

The increasing demand for oxetane-containing compounds in various fields has spurred the development of more sustainable and efficient synthetic methods for their preparation.

Green chemistry principles are increasingly being applied to the synthesis of oxetanes and amines to reduce the environmental impact of these processes. nih.gov This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents. nih.govresearchgate.net

For the synthesis of oxetanes, traditional methods often rely on harsh reagents and conditions. acs.org Newer, greener approaches include photocatalytic methods and the use of metal-hydride atom transfer reactions. acs.orgbeilstein-journals.org These methods often proceed under milder conditions and with higher atom economy. The intramolecular Williamson ether synthesis remains a common strategy, and efforts are being made to develop more sustainable versions of this reaction. acs.org

The synthesis of amines can also be made more sustainable by employing catalytic methods, such as reductive amination, that avoid the use of stoichiometric reagents. Biocatalysis, using enzymes to perform chemical transformations, is another promising avenue for the green synthesis of both oxetane and amine building blocks.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach that combines computational modeling with experimental studies is crucial for gaining a deeper understanding of the structure, properties, and reactivity of oxetane-amine oxalate systems.

Computational methods, such as density functional theory (DFT), can be used to investigate the geometries and electronic properties of these compounds. nih.govresearchgate.net These calculations can provide insights into the nature of the hydrogen bonding interactions, the conformational preferences of the oxetane ring, and the effect of the oxetane on the amine basicity. acs.org For instance, computational studies have been used to analyze the stable clusters formed between oxalic acid and methylamine, revealing the importance of ring-like structures in their stability. nih.govresearchgate.net

Experimental techniques, such as X-ray crystallography, provide detailed information about the solid-state structure of these materials, allowing for the validation of computational predictions. Spectroscopic methods, like NMR and IR, can be used to probe the structure and dynamics of these systems in solution. By combining these experimental data with computational models, a comprehensive picture of the behavior of oxetane-amine oxalate systems can be developed, which will facilitate the design of new materials with tailored properties.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing bis(N-methyloxetan-3-amine) and its co-crystallization with oxalic acid?

- Methodology : Bis(N-methyloxetan-3-amine) synthesis typically involves intramolecular cyclization of epoxide or halohydrin precursors under basic conditions to form the oxetane ring, followed by N-methylation via nucleophilic substitution. Co-crystallization with oxalic acid may utilize solvent evaporation or slow cooling in polar solvents (e.g., ethanol/water mixtures). Key steps include pH control to stabilize ionic interactions between the amine and oxalic acid .

- Characterization : Use X-ray diffraction (XRD) for crystal structure determination (as in ) and NMR (¹H/¹³C) to confirm molecular integrity. FT-IR can validate hydrogen bonding between the amine and oxalic acid .

Q. How can the purity and stability of bis(N-methyloxetan-3-amine)-oxalic acid complexes be assessed under varying storage conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH) with HPLC-UV quantification. Thermal stability is assessed via thermogravimetric analysis (TGA) to identify decomposition points (e.g., oxalic acid degrades at ~189°C). Monitor hygroscopicity using dynamic vapor sorption (DVS) .

Q. What analytical techniques are most effective for quantifying oxalic acid in reaction mixtures involving bis(N-methyloxetan-3-amine)?

- Methodology : Ion chromatography (IC) with conductivity detection is optimal for oxalic acid quantification due to its sensitivity to polyprotic acids. For complex matrices, derivatize oxalic acid with trimethylsilyl agents and analyze via GC-MS, as demonstrated in .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms differ when bis(N-methyloxetan-3-amine) interacts with oxalic acid in acidic vs. neutral media?

- Methodology : Use stopped-flow spectroscopy to monitor protonation states of the amine. In acidic media, oxalic acid (pKa₁=1.25, pKa₂=4.14) fully dissociates, promoting ionic bonding. In neutral conditions, hydrogen bonding dominates. Kinetic modeling (e.g., Kabai model) can resolve rate constants for each pathway .

Q. What experimental design strategies resolve contradictions in dissolution kinetics when oxalic acid is combined with other acids (e.g., sulfuric acid)?

- Methodology : Central composite design (CCD) with factors like acid molar ratios and temperature (e.g., 25–80°C). For hematite dissolution, ANOVA analysis of CCD data (as in ) identified iron oxalate precipitation as a confounding variable. Use SEM/XRD to track phase changes during dissolution .

Q. How does oxalic acid concentration modulate catalytic activity in systems involving bis(N-methyloxetan-3-amine)?

- Methodology : In catalytic reduction (e.g., NOx removal), oxalic acid at 7.6 wt% optimizes surface acidity for reactant adsorption. Excess acid (>10 wt%) dissolves active sites (e.g., V₂O₅), reducing efficiency. Use BET surface area analysis and XPS to correlate acid concentration with catalyst deactivation .

Q. What computational methods predict the co-crystallization behavior of bis(N-methyloxetan-3-amine) and oxalic acid?

- Methodology : Density functional theory (DFT) calculates intermolecular interaction energies. Molecular dynamics (MD) simulations in solvents like DMSO or water predict packing motifs. Validate with experimental XRD data .

Data Contradiction Analysis

Q. Why do kinetic models for oxalic acid-mediated dissolution (e.g., Kabai model) show variability across studies?

- Resolution : Variability arises from differences in solid-phase transformations (e.g., magnetite → iron oxalate) not accounted for in the original model. SEM/EDS phase mapping and time-resolved XRD are critical to identify intermediate phases that alter rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.